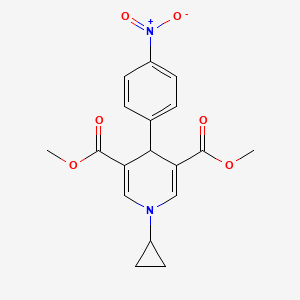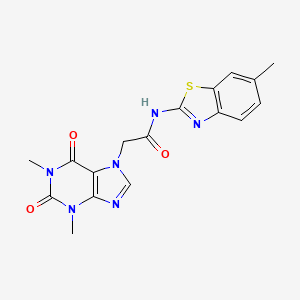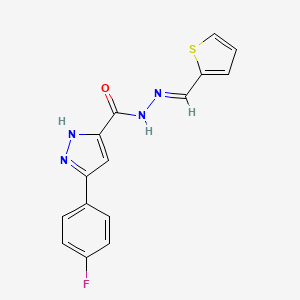
Dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo es un compuesto químico que pertenece a la clase de las dihidropiridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo ciclopropilo, un grupo nitrofenilo y dos grupos éster.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo normalmente implica un proceso de varios pasos. Un método común incluye la síntesis de dihidropiridina de Hantzsch, que implica la condensación de un aldehído, un β-ceto éster y amoníaco o una sal de amonio. Las condiciones de reacción a menudo requieren un solvente como el etanol y un catalizador como el ácido acético, siendo la reacción llevada a cabo bajo condiciones de reflujo.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para el rendimiento y la pureza, a menudo involucrando sistemas automatizados para un control preciso de las condiciones de reacción. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía pueden emplearse para asegurar la alta calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
El 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El anillo dihidropiridínico puede oxidarse para formar derivados de piridina.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: Los grupos éster pueden participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se pueden utilizar agentes reductores como el hidrógeno gaseoso (H₂) con un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH₄).
Sustitución: Se pueden emplear nucleófilos como iones hidróxido (OH⁻) o aminas en reacciones de sustitución.
Productos principales
Oxidación: Derivados de piridina.
Reducción: Derivados de amino.
Sustitución: Diversos ésteres o amidas sustituidos.
Aplicaciones Científicas De Investigación
El 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo implica su interacción con dianas moleculares y vías específicas. En los sistemas biológicos, puede interactuar con enzimas o receptores, lo que lleva a la modulación de las vías bioquímicas. El mecanismo exacto puede variar en función de la aplicación específica y el contexto biológico en el que se utiliza.
Comparación Con Compuestos Similares
Compuestos similares
- 1-ciclopropil-4-(3-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo
- 1-ciclopropil-4-(2-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo
Singularidad
El 1-ciclopropil-4-(4-nitrofenil)-1,4-dihidropiridina-3,5-dicarboxilato de dimetilo es único debido a la posición del grupo nitro en el anillo fenilo, lo que puede influir en su reactividad química y actividad biológica. La presencia del grupo ciclopropilo también aumenta sus propiedades químicas distintivas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C18H18N2O6 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
dimethyl 1-cyclopropyl-4-(4-nitrophenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H18N2O6/c1-25-17(21)14-9-19(12-7-8-12)10-15(18(22)26-2)16(14)11-3-5-13(6-4-11)20(23)24/h3-6,9-10,12,16H,7-8H2,1-2H3 |
Clave InChI |
YJJBBEODOJGPRF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OC)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Cyclohex-3-en-1-ylmethyl)-4-[(3-fluorophenyl)methyl]piperazine](/img/structure/B11639587.png)

![Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B11639594.png)
![N-(4-Chlorophenyl)-5-cyano-6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide](/img/structure/B11639601.png)


![(6Z)-2-butyl-5-imino-6-{3-methoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11639612.png)


![N-[4-(4-chlorophenoxy)phenyl]-4-methylcyclohexane-1-carboxamide](/img/structure/B11639653.png)
![dimethyl 2-{1-[(4-methoxyphenyl)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11639663.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11639671.png)
![3-amino-7,7-dimethyl-5-oxo-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11639672.png)
![4-[4-(allyloxy)-2-methylbenzoyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11639673.png)
